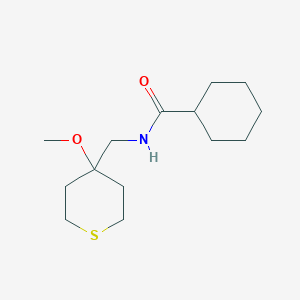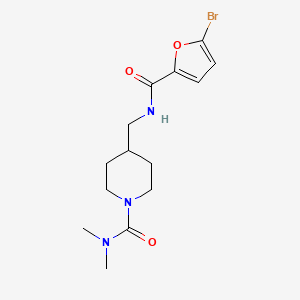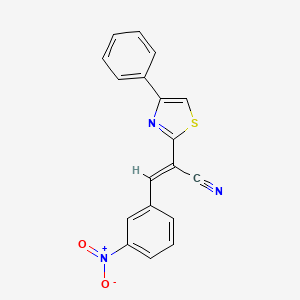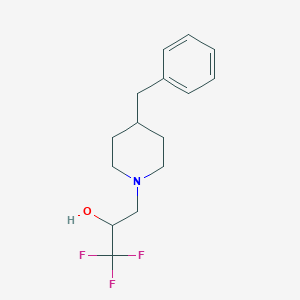
3-(4-Benzylpiperidino)-1,1,1-trifluoro-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylpiperidine is a dopamine-selective releaser . It is a potential candidate for treatments for cocaine dependence . It is also used in scientific studies .
Synthesis Analysis
4-Benzylpiperidine can be synthesized by reacting 4-Cyanopyridine with toluene to give 4-benzylpyridine . The synthesis is then completed by catalytic hydrogenation of the pyridine ring .
Molecular Structure Analysis
The molecular structure of 4-Benzylpiperidine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The IUPAC name for this compound is 4-(phenylmethyl)piperidine .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical and Chemical Properties Analysis
4-Benzylpiperidine has a refractive index of n20/D 1.537 (lit.), a boiling point of 279 °C (lit.), a melting point of 6-7 °C (lit.), and a density of 0.997 g/mL at 25 °C (lit.) .
科学的研究の応用
Chemical Properties and Degradation Processes
Degradation Processes of Related Compounds : A study on nitisinone (NTBC) explored its degradation under various conditions, shedding light on the stability and degradation pathways of trifluoromethylated compounds. This research could provide indirect insights into the stability and environmental impact of "3-(4-Benzylpiperidino)-1,1,1-trifluoro-2-propanol" due to the presence of trifluoromethyl groups in both compounds (Barchańska et al., 2019).
Chemical Synthesis and Environmental Impacts : The synthesis and potential environmental impact of biologically produced diols, including those with complex fluorinated structures, have been reviewed, which could be relevant when considering the synthesis routes and environmental fate of the target compound (Xiu & Zeng, 2008).
Pharmacological Insights
Pharmacological Potential of Related Structures : Research on benzene-1,3,5-tricarboxamide (BTA) demonstrates the wide-ranging applications of structured compounds in nanotechnology, polymer processing, and biomedical applications, suggesting that similarly structured compounds like "this compound" might possess versatile applications (Cantekin, de Greef, & Palmans, 2012).
Chemokine Receptor Antagonists : The development of small molecule chemokine receptor antagonists, including those with benzylpiperidine and trifluoromethyl groups, highlights the therapeutic potential of structurally related compounds in treating allergic diseases and inflammation, indicating potential pharmacological avenues for "this compound" (Willems & IJzerman, 2009).
作用機序
Target of Action
It is structurally similar to 4-benzylpiperidine , which acts as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .
Mode of Action
4-benzylpiperidine, a structurally similar compound, has been shown to act as a monoamine releasing agent with a fast onset of action and a short duration . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .
Biochemical Pathways
Given its structural similarity to 4-benzylpiperidine, it may affect the monoaminergic system, influencing the release and reuptake of monoamines such as dopamine, norepinephrine, and serotonin .
Result of Action
Based on its structural similarity to 4-benzylpiperidine, it may influence the release and reuptake of monoamines, potentially leading to changes in neurotransmission .
Safety and Hazards
特性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO/c16-15(17,18)14(20)11-19-8-6-13(7-9-19)10-12-4-2-1-3-5-12/h1-5,13-14,20H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWREYSRRDICFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
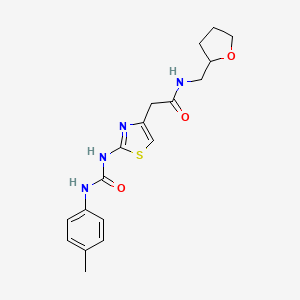
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2807798.png)
![{6-Chloro-4-[4-(2-ethoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2807800.png)
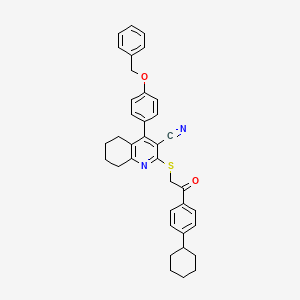
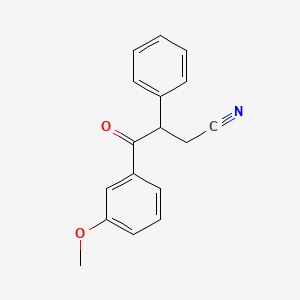


![trans-Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B2807809.png)

![1-Hexyl-3-[4-(hexylcarbamothioylamino)phenyl]thiourea](/img/structure/B2807811.png)
